molecular formula C10H11IO2 B120182 5-Iodo-2-phenyl-1,3-dioxane CAS No. 146651-25-4

5-Iodo-2-phenyl-1,3-dioxane

Cat. No.: B120182
CAS No.: 146651-25-4
M. Wt: 290.1 g/mol
InChI Key: SQRMOYRVKLTDOY-UHFFFAOYSA-N
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Description

Significance within 1,3-Dioxane (B1201747) Chemistry and Heterocyclic Systems

The presence of a phenyl group at the C-2 position of the 1,3-dioxane ring typically favors an equatorial orientation to minimize steric interactions. lew.ro However, the introduction of other substituents can alter this preference. For instance, in 2-alkyl-2-aryl-1,3-dioxane derivatives, the aryl group often shows a preference for the axial position. researchgate.netlew.ro This highlights the intricate balance of steric and electronic effects that govern the conformational equilibrium in these systems.

The iodine atom at the C-5 position introduces several key features. Its large atomic size and polarizability can influence the conformational preference of the dioxane ring. Furthermore, the carbon-iodine bond is a versatile functional group, amenable to a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This makes 5-Iodo-2-phenyl-1,3-dioxane a valuable intermediate for the synthesis of more complex molecules.

The study of such substituted 1,3-dioxanes provides crucial insights into non-covalent interactions, such as halogen bonding. acs.org The iodine atom, being a good halogen bond donor, can engage in specific interactions that influence crystal packing and molecular recognition processes. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146651-25-4

Molecular Formula

C10H11IO2

Molecular Weight

290.1 g/mol

IUPAC Name

5-iodo-2-phenyl-1,3-dioxane

InChI

InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

SQRMOYRVKLTDOY-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)I

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)I

Synonyms

1,3-Dioxane,5-iodo-2-phenyl-,trans-(9CI)

Origin of Product

United States

Research Trajectories for Halogenated 1,3 Dioxane Frameworks

Strategies for the Construction of the 1,3-Dioxane Ring System

The formation of the 1,3-dioxane ring is a fundamental step and is typically achieved through the reaction of a 1,3-diol with an aldehyde or its equivalent. organic-chemistry.orgimist.ma The stability of the resulting cyclic acetal (B89532) makes this a common protective strategy in organic synthesis. organic-chemistry.org

Cyclization Reactions of 1,3-Diols with Benzaldehyde (B42025) Derivatives

The most direct method for assembling the 2-phenyl-1,3-dioxane (B8809928) scaffold is the acid-catalyzed acetalization of a 1,3-diol with benzaldehyde. imist.ma This reaction is often carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent that allows for the removal of water, thereby driving the equilibrium towards the product. organic-chemistry.org For instance, the reaction of pentane-1,3,5-triol with benzaldehyde yields the corresponding cis-configured 1,3-dioxane. mdpi.com Similarly, 2,2-bis(hydroxymethyl)-1,3-propanediol reacts with benzaldehyde in the presence of iodine-loaded activated carbon as a catalyst to produce 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. nih.gov The phenyl group at the C2 position generally adopts a thermodynamically favored equatorial orientation to minimize steric interactions. nih.govthieme-connect.de

The choice of catalyst and reaction conditions can be crucial for the efficiency of the cyclization. Iodine has been reported as an effective and mild catalyst for the Prins reaction, which can be utilized to synthesize 1,3-dioxane derivatives. thieme-connect.comresearchgate.net

Table 1: Examples of 1,3-Dioxane Ring Synthesis via Cyclization

1,3-Diol Precursor Benzaldehyde Derivative Catalyst Product Reference
Pentane-1,3,5-triol Benzaldehyde p-TsOH cis-5-(2-hydroxyethyl)-2-phenyl-1,3-dioxane mdpi.com

Regioselective Acetalization Approaches

In substrates containing multiple hydroxyl groups, achieving regioselectivity in acetalization is a key challenge. For polyols, the formation of the six-membered 1,3-dioxane is often favored over the five-membered 1,3-dioxolane. imist.ma For example, the acetalization of glycerol (B35011) with benzaldehyde can produce a mixture of 5-hydroxy-2-phenyl-1,3-dioxane and (2-phenyl-1,3-dioxolan-4-yl)methanol, with the former being the major product. scielo.br

The regioselectivity can be influenced by the reaction conditions and the nature of the substrates and catalysts. In certain cases, the use of stannylene acetals as intermediates can direct the regioselectivity of subsequent functionalization. google.com While not a direct acetalization, this method highlights the importance of controlling regiochemistry in the synthesis of complex molecules containing the 1,3-dioxane motif.

Introduction of the Iodo Moiety at the C5 Position

Once the 2-phenyl-1,3-dioxane ring is established, the next critical step is the introduction of the iodine atom at the C5 position. This can be accomplished through either direct iodination of a suitable precursor or by functionalizing a pre-existing group at the C5 position.

Direct Iodination of 5-Substituted 1,3-Dioxanes

The direct iodination of a C-H bond at the C5 position of a 2-phenyl-1,3-dioxane is a challenging transformation. However, methods for the direct iodination of other heterocyclic systems, such as indoles, have been developed using various iodinating agents. rsc.org These strategies often rely on the electronic nature of the substrate. For 1,3-dioxanes, the C5 position is not inherently activated towards electrophilic substitution. A more common approach would involve the conversion of a pre-existing functional group at the C5 position into an iodo group. For example, a hydroxyl group could potentially be converted to a leaving group (e.g., tosylate) and then displaced by iodide, a method used in the synthesis of related dithianes. journals.co.za

Functionalization of 5-Methylene-2-phenyl-1,3-dioxane through Electrophilic Additions

A more viable strategy for introducing an iodine atom at the C5 position involves the electrophilic addition of an iodine-containing reagent to a 5-methylene-2-phenyl-1,3-dioxane precursor. This exocyclic double bond provides a reactive handle for functionalization.

The addition of electrophilic halogen species to 5-methylene-2-phenyl-1,3-dioxane is expected to proceed via a halonium ion intermediate. The regiochemistry of the subsequent nucleophilic attack will determine the final position of the iodo and the other added group. In the case of hypoiodination (the addition of "IOH"), the reaction would involve an electrophilic iodine source and a water molecule. The regioselectivity of such additions to unsymmetrical alkenes can be influenced by the electronic and steric effects of substituents on the double bond and the ring system. rsc.org The presence of the oxygen atoms in the dioxane ring can influence the stability of the carbocationic intermediate, thereby directing the regiochemical outcome of the addition.

Halogen Exchange (Halex) Reactions on Related Iodinated Heterocycles

Halogen exchange (Halex) reactions represent a powerful strategy for the synthesis of iodo-substituted heterocycles, which can be conceptually applied to the synthesis of this compound. This method typically involves the conversion of a chloro or bromo precursor to the corresponding iodide. thieme-connect.comthieme-connect.com

Acid-mediated nucleophilic halogen exchange with sodium iodide has proven effective for various heterocyclic arenes, such as pyridines, quinolines, and isoquinolines, affording the iodinated products in good to high yields. thieme-connect.comthieme-connect.comresearchgate.net This process is often regioselective, with substitution occurring at positions activated for nucleophilic aromatic substitution. thieme-connect.comthieme-connect.com A key advantage of this method is that it avoids the use of harsh reaction conditions and transition metal catalysts. thieme-connect.comthieme-connect.com

In the context of 1,3-dioxanes, a similar strategy could be envisioned, starting from a 5-bromo- or 5-chloro-2-phenyl-1,3-dioxane. The success of such a reaction would depend on the reactivity of the C-5 halogen towards nucleophilic displacement by iodide.

Table 1: Examples of Halogen Exchange Reactions on Heterocycles thieme-connect.comresearchgate.net

Starting MaterialReagentProductYield (%)
2-ChloropyridineNaI2-Iodopyridine84
4-ChloropyridineNaI4-Iodopyridine75
1-ChloroisoquinolineNaI1-Iodoisoquinoline90
4,7-DichloroquinolineNaI7-Chloro-4-iodoquinoline~90

This table presents data from studies on related heterocyclic systems to illustrate the principle of halogen exchange, not the direct synthesis of this compound.

Derivatization Strategies for the Phenyl Substituent

The phenyl group at the 2-position of the 1,3-dioxane ring offers a site for further functionalization, allowing for the creation of a library of derivatives. Standard aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring.

For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed on 2-phenyl-1,3-dioxane, followed by iodination at the 5-position. Alternatively, these modifications could be carried out on this compound itself, although the presence of the iodine atom might influence the regioselectivity of the substitution on the phenyl ring.

Cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful tools for creating carbon-carbon bonds. thieme-connect.com If a bromo or iodo group were present on the phenyl ring of this compound, it could serve as a handle for introducing alkyl, alkenyl, or aryl groups. google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its derivatives can benefit from the application of advanced techniques and green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. at.uamdpi.com This method has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and halogen exchange reactions. at.uaresearchgate.netrsc.org

For the synthesis of this compound, microwave irradiation could potentially be used to expedite the formation of the dioxane ring from benzaldehyde and a suitable 1,3-diol, or to facilitate the halogen exchange reaction from a 5-halo precursor. nih.gov The use of microwave heating can significantly reduce reaction times from hours to minutes. at.ua

Table 2: Comparison of Conventional and Microwave-Assisted Reactions

Reaction TypeConventional Method (Time)Microwave Method (Time)
Synthesis of Dioxane DerivativesSeveral hours30 minutes

This table provides a general comparison and does not represent a specific synthesis of this compound.

Solvent Selection and Optimization in Dioxane Synthesis

The choice of solvent is a critical parameter in the synthesis of 1,3-dioxanes, impacting reaction efficiency, selectivity, and environmental footprint. Traditional methods often employ toluene (B28343) with a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation. organic-chemistry.org

Green chemistry principles encourage the use of less hazardous and more sustainable solvents. Research into the synthesis of 1,3-dioxanes has explored various solvent systems. researchgate.net For instance, some syntheses can be performed in aqueous media or under solvent-free conditions. nih.gov The optimization of solvent selection involves considering factors such as catalyst solubility, reactant polarity, and the ease of product isolation. mdpi.comchinesechemsoc.org Aprotic solvents with low polarity have shown advantages in some dioxane syntheses. researchgate.net

The development of catalytic systems that are effective in greener solvents is an active area of research. For example, solid acid catalysts have been used for the synthesis of 1,3-dioxanes, offering the benefits of easy separation and reusability. rsc.org

Conformational Analysis and Stereochemical Elucidation of 5 Iodo 2 Phenyl 1,3 Dioxane Systems

Fundamental Principles of 1,3-Dioxane (B1201747) Conformational Equilibria

Similar to cyclohexane, the 1,3-dioxane ring is not planar and exists in various conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, introduces differences in bond lengths and angles compared to cyclohexane, leading to a unique energetic landscape.

Chair and Twist-Boat Conformations in 1,3-Dioxanes

The most stable conformation for a 1,3-dioxane ring is the chair form. thieme-connect.dewikipedia.org This conformation minimizes both angular and torsional strain, with substituents occupying either axial or equatorial positions. In addition to the chair conformation, the 1,3-dioxane ring can adopt higher-energy twist-boat (or skew-boat) conformations. wikipedia.orgacs.org The twist-boat form is more flexible than the chair form and is a key intermediate in the process of ring inversion, which interconverts the two chair conformations. wikipedia.org

The energy difference between the chair and twist-boat conformations in 1,3-dioxane is a critical parameter in understanding its dynamic behavior. While the chair form is the global minimum on the potential energy surface, the twist-boat conformer represents a local minimum. researchgate.net The energy barrier for the chair-to-twist-boat interconversion is influenced by the shorter C-O bond lengths compared to C-C bonds, which affects diaxial interactions. thieme-connect.de

Energetic Landscape and Potential Energy Surfaces of Conformational Isomers

The energetic landscape of 1,3-dioxane is characterized by potential energy surfaces (PES) that map the energy of the molecule as a function of its geometry. Quantum-chemical studies have been employed to explore the PES of substituted 1,3-dioxanes, revealing the pathways for conformational isomerizations. researchgate.net

For unsubstituted 1,3-dioxane, the global minimum on the PES corresponds to the chair conformation. researchgate.net Local minima are occupied by twist conformers, such as the 1,4-twist and 2,5-twist forms. researchgate.net Other conformations, including the half-chair, sofa, and unsymmetrical boat, represent energy maxima and act as transition states for the interconversion between the chair and twist forms. researchgate.net The energy barriers for these conformational changes are key to understanding the flexibility and reactivity of the 1,3-dioxane ring.

Conformer Relative Energy (kcal/mol) Status on PES
Chair (C) 0 Global Minimum
1,4-Twist (1,4-T) Higher Energy Local Minimum
2,5-Twist (2,5-T) Higher Energy Local Minimum
Half-Chair Highest Energy Transition State
Sofa Highest Energy Transition State
Unsymmetrical Boat Highest Energy Transition State

This table presents a generalized energetic hierarchy for 1,3-dioxane conformers based on computational studies. Actual energy values can vary with substitution.

Stereochemical Influence of the C5-Iodo Substituent

The introduction of a substituent at the C5 position of the 1,3-dioxane ring has a profound effect on the conformational equilibrium. The size and electronic properties of the substituent dictate its preferred orientation.

Axial vs. Equatorial Preference of the Iodo Group

For a monosubstituted cyclohexane, a bulky substituent generally prefers the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). wikipedia.org In the case of a 5-substituted 1,3-dioxane, the situation is similar. The preference of a substituent for the equatorial or axial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.

Diastereoselectivity and Cis-Trans Isomerism in 5-Substituted 1,3-Dioxanes

When a second substituent is introduced, for instance at the C2 position, the possibility of cis-trans isomerism arises. In the case of 5-iodo-2-phenyl-1,3-dioxane, the relative orientation of the iodo and phenyl groups defines the diastereomers.

The cis isomer would have both the iodo and phenyl groups on the same side of the ring (e.g., both equatorial or both axial). The trans isomer would have them on opposite sides (e.g., one equatorial and one axial). Given the preference of both bulky phenyl and iodo groups for the equatorial position, the cis-diequatorial conformer is expected to be the most stable. The trans isomer would likely exist in a conformation where the larger group (phenyl) occupies the equatorial position, forcing the iodo group into the less favorable axial position, or vice versa. The equilibrium between these conformers will be determined by the relative conformational energies of the substituents.

Conformational Effects of the 2-Phenyl Substituent

A phenyl group at the C2 position of a 1,3-dioxane ring strongly favors the equatorial orientation. thieme-connect.de This preference is due to the significant steric hindrance the bulky phenyl group would experience in the axial position from the axial hydrogens at C4 and C6. These 1,3-diaxial interactions are particularly pronounced in 1,3-dioxanes due to the shorter C-O bond lengths, which brings the axial substituents closer together. thieme-connect.de

The presence of the equatorial 2-phenyl group helps to "lock" the chair conformation, reducing the ring's conformational mobility. This has important implications for the stereochemistry of the molecule and can be utilized in stereochemical assignments using NMR spectroscopy. thieme-connect.de The predictable and rigid conformation imposed by the 2-phenyl group allows for the determination of the relative configuration of other substituents on the ring through the analysis of coupling constants and nuclear Overhauser effects. thieme-connect.de

Phenyl Ring Orientation and Rotational Barriers

The 1,3-dioxane ring typically adopts a chair conformation to minimize torsional strain, similar to cyclohexane. thieme-connect.de Substituents at the C2 position, such as a phenyl group, generally prefer an equatorial orientation to avoid steric interactions with the axial hydrogens at C4 and C6. thieme-connect.de X-ray crystallography studies on related compounds, like 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, confirm that the 1,3-dioxane ring is in a chair conformation with the 2-phenyl substituent occupying an equatorial position. nih.gov

However, in certain molecular frameworks, the phenyl group can be forced into an axial orientation. mdpi.com For this compound, the equatorial preference of the C2-phenyl group is expected to dominate. The orientation of the phenyl ring itself, relative to the dioxane ring, is also a critical conformational parameter. For structure-activity relationship studies of some pharmacologically active 1,3-dioxanes, an axially perpendicular orientation of the phenyl moiety at the C2 position was hypothesized to be required for high receptor affinity. mdpi.com

Anomeric and Reverse Anomeric Effects in 2-Substituted Dioxanes

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in dioxanes) to occupy the axial position, contrary to what would be predicted by steric bulk alone. wikipedia.orgscripps.edu This phenomenon is a stereoelectronic effect, often explained by a stabilizing hyperconjugative interaction between a lone pair on a ring heteroatom (oxygen in this case) and the antibonding σ* orbital of the C2-substituent bond (n -> σ*). rsc.org This interaction is maximized when the substituent is axial.

While the classic anomeric effect pertains to electronegative atoms like halogens or alkoxy groups, its principles can be extended to other substituents. scripps.edu For a 2-phenyl-1,3-dioxane (B8809928), the phenyl group is not a typical anomeric substituent. The conformational preference is largely governed by the steric demand of the phenyl group, favoring the equatorial position. thieme-connect.de

Conversely, the "reverse anomeric effect" refers to the observation that some positively charged or electropositive substituents prefer the equatorial position more strongly than predicted by sterics. wikipedia.org There is ongoing debate about the nature and even the existence of this effect, with some proposing it is primarily steric in origin. nih.gov In the context of this compound, these effects are less likely to be the primary drivers of the C2-phenyl group's conformation compared to the overwhelming steric preference for the equatorial position. The dominant stereoelectronic interactions would likely involve the iodine atom at the C5 position and its influence on the ring's electronic distribution.

Remote Aryl Substituent Effects on Conformational Equilibria

Research on related 2,2-diaryl-1,3-dioxanes and 5-aryl-1,3-dioxanes has demonstrated that substituents placed on the phenyl ring, even at a remote para-position, can significantly influence the conformational equilibrium of the dioxane ring. acs.orgepa.govnih.gov This effect is primarily electrostatic in nature.

Studies have shown that for 2,2-diaryl-1,3-dioxanes, the presence of an electron-withdrawing group on one of the phenyl rings stabilizes the conformer where that ring is in the equatorial position. acs.orgepa.gov The energy differences between conformers show a linear correlation with Hammett σ values, indicating a systematic electronic effect. acs.orgepa.gov Similarly, for 5-aryl-1,3-dioxanes, electron-withdrawing substituents on the phenyl ring decrease the conformational energy of the aryl group, while electron-donating groups increase it, again showing a linear correlation with Hammett parameters. nih.gov This has been attributed to the tuning of a nonclassical C-H···O hydrogen bond between the aryl group and a ring oxygen. nih.gov

For this compound, these findings imply that placing electron-withdrawing or electron-donating substituents on the C2-phenyl ring would predictably alter the subtle energetic balance of the entire molecule. For instance, a para-nitro group (electron-withdrawing) on the phenyl ring would likely enhance the stability of the equatorial conformer of that ring relative to a para-methoxy group (electron-donating). These remote effects underscore the importance of considering the entire electronic landscape of the molecule, not just localized steric interactions.

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the complex conformational landscapes of molecules like this compound, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Gibbs Energy Profiles

Density Functional Theory (DFT) has become a standard method for accurately calculating the structures and relative energies of different conformers. nih.gov By optimizing the geometry of various possible conformations (e.g., chair with axial/equatorial substituents, twist-boat), DFT can determine their relative stabilities.

For substituted 1,3-dioxanes, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G*), are employed to compute the Gibbs free energy (ΔG) difference between isomers. acs.orgepa.govnih.gov These calculations can create a detailed Gibbs free energy profile for conformational changes, such as ring inversion, identifying the transition states and energy barriers involved. researchgate.netresearchgate.net For this compound, DFT would be instrumental in quantifying the energy preference for the equatorial phenyl group and determining the most stable orientation of the C5-iodo substituent (axial vs. equatorial), accounting for both steric and electronic contributions.

Table 1: Representative Conformational Energy Differences in Substituted Dioxanes from DFT Studies Note: This table presents data from related systems to illustrate typical energy differences.

Compound System Substituent Position Conformational Preference ΔG (kcal/mol) Reference
5-Aryl-1,3-dioxanes C5-Aryl Axial (tuned by substituent) Variable nih.gov
2,2-Diaryl-1,3-dioxanes C2-Aryl Equatorial (favored by EWG) Variable acs.orgepa.gov

Quantum-Chemical Studies of Substituent Impacts on Ring Puckering

Beyond simply identifying the lowest energy conformer, quantum-chemical studies can elucidate how substituents affect the precise geometry of the dioxane ring, a phenomenon known as ring puckering. muni.cz The introduction of bulky or polar substituents like phenyl and iodo groups can cause distortions from the ideal chair geometry.

Quantum-chemical calculations at various levels of theory, such as Hartree-Fock (e.g., RHF/6-31G(d)) or DFT, can map the potential energy surface (PES) for the ring. researchgate.net Such studies on 5-alkyl and 5-phenyl-1,3-dioxanes have revealed the pathways for conformational isomerization between equatorial and axial chair forms, identifying twist-boat intermediates and estimating the potential barriers to these processes. researchgate.net These calculations can quantify changes in bond lengths, bond angles, and dihedral angles, providing a detailed picture of how the 5-iodo and 2-phenyl groups in the target molecule would cooperatively influence the ring's shape and flexibility.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT and other quantum-chemical methods provide a static picture of stable conformers and transition states, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational transitions as they occur.

For a molecule like this compound, MD simulations could be used to explore processes such as:

Ring Inversion: Simulating the transition between different chair and boat conformations to understand the pathways and timescales of these changes.

Phenyl Group Rotation: Observing the rotation of the phenyl group and determining its preferred orientations and the dynamics of its movement.

Solvent Effects: By including solvent molecules in the simulation, one can study how the environment influences conformational preferences.

MD simulations are particularly valuable for validating the stability of conformations predicted by docking studies and for understanding how the molecule might behave in a biological or solution-phase environment. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 5 Iodo 2 Phenyl 1,3 Dioxane

Reaction Pathways for C-I Bond Functionalization

The presence of an iodine atom at the C5 position of the 2-phenyl-1,3-dioxane (B8809928) scaffold provides a reactive handle for numerous functionalization reactions. The C-I bond is relatively weak and susceptible to cleavage, enabling a range of transformations that are fundamental to modern organic synthesis.

Nucleophilic Substitution Reactions at C5

While direct nucleophilic substitution at a secondary carbon atom like C5 in a dioxane ring can be challenging due to steric hindrance and the nature of the leaving group, mechanistic investigations consider the possibility of S\N2-type pathways. In such a reaction, a nucleophile would attack the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The stereochemistry of this reaction is a key diagnostic tool; a classic S\N2 reaction proceeds with an inversion of configuration at the stereocenter.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the energetics of such reaction pathways. These studies can model the transition state of the nucleophilic attack and calculate the activation energy, helping to predict the feasibility of the reaction. For a compound like 5-Iodo-2-phenyl-1,3-dioxane, the bulky phenyl group at the C2 position and the chair conformation of the dioxane ring would significantly influence the trajectory of the incoming nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-I bond in this compound is an excellent electrophilic partner for these transformations. fiveable.me The general mechanism for these reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki Coupling:

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnobelprize.org For this compound, the reaction would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the dioxane derivative to form a Pd(II) intermediate. libretexts.org This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide. fiveable.mewikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Reaction Catalyst Coupling Partner Base Solvent
SuzukiPd(PPh₃)₄Arylboronic acidK₂CO₃Toluene (B28343)/Water
HeckPd(OAc)₂AlkeneEt₃NDMF
SonogashiraPd(PPh₃)₂Cl₂/CuITerminal AlkyneEt₃NTHF

Heck Reaction:

The Heck reaction involves the coupling of an organohalide with an alkene. organic-chemistry.org The mechanism shares the initial oxidative addition step with the Suzuki coupling. fu-berlin.de Following this, migratory insertion of the alkene into the palladium-carbon bond occurs, followed by β-hydride elimination to yield the coupled product and a palladium-hydride species. The catalyst is then regenerated by reductive elimination of HX with the help of a base. fu-berlin.denih.gov

Sonogashira Coupling:

The Sonogashira reaction couples an organohalide with a terminal alkyne and typically employs both a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The catalytic cycle involves both a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Copper-Catalyzed Processes Involving Iodo-Alkyne Analogues

Copper-catalyzed reactions offer an alternative to palladium-based methods for C-I bond functionalization. While not as broadly applied as palladium catalysis for this specific substrate, copper catalysis is well-established for coupling reactions, particularly with alkyne derivatives. The Ullmann condensation, a classic copper-promoted reaction, involves the coupling of two aryl halides to form a biaryl. acs.org

In the context of iodo-alkyne analogues, copper catalysis can facilitate the formation of C-C bonds. For instance, the coupling of an iodo-alkyne with another terminal alkyne, known as the Cadiot-Chodkiewicz coupling, is a copper-catalyzed process. The mechanism is believed to involve the formation of a copper acetylide, which then reacts with the iodo-alkyne.

More contemporary copper-catalyzed reactions often involve the use of ligands to modulate the reactivity and stability of the copper catalyst. These reactions can proceed through various mechanisms, including oxidative addition and reductive elimination pathways, similar to palladium catalysis, although the specific intermediates and their reactivities differ.

Catalyst System Reactant 1 Reactant 2 Reaction Type
CuI / LigandIodo-alkyneTerminal AlkyneC-C Coupling
CuI / Baseo-IodophenolAryl AcetyleneCoupling/Cyclization

Halogen-Directed Reactivity and Activation

The iodine atom in this compound can direct reactivity at adjacent positions through various mechanisms. One such mechanism is halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic center. This can influence the conformation of the molecule and the accessibility of nearby reactive sites.

Furthermore, the iodine atom can be activated to facilitate reactions. For example, in the presence of a strong Lewis acid, the C-I bond can be polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Alternatively, the iodine can be oxidized to a hypervalent state, such as in a periodinane, which can then participate in a variety of transformations, including rearrangements and functional group transfers.

Ring-Opening and Rearrangement Mechanisms of 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring is an acetal (B89532), and as such, it is susceptible to cleavage under acidic conditions. The stability and reactivity of the dioxane ring are influenced by the substituents on the ring. The phenyl group at the C2 position, for instance, can stabilize adjacent carbocations, influencing the regioselectivity of ring-opening reactions.

Regioselective Ring-Opening of 1,3-Dioxane-Type Acetals

The regioselective ring-opening of 1,3-dioxane acetals is a valuable synthetic transformation that allows for the differential protection and functionalization of diols. researchgate.net The mechanism of this reaction is highly dependent on the reagents used and the structure of the dioxane itself.

Under acidic conditions, the reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the ring opening. In the case of 2-phenyl-1,3-dioxanes, the carbocation at the C2 position is stabilized by the adjacent phenyl group through resonance.

The subsequent reaction of this carbocation with a nucleophile leads to the ring-opened product. The choice of nucleophile and reaction conditions can be used to control the outcome of the reaction. For example, using a reducing agent like diisobutylaluminium hydride (DIBALH) can lead to the reductive cleavage of the acetal to form a mono-protected diol. The regioselectivity of this reduction is often governed by steric factors, with the hydride attacking the less hindered carbon atom.

Reagent Proposed Intermediate Product Type
H⁺ / H₂OOxocarbenium ionDiol and Aldehyde
Lewis Acid / Nu⁻Coordinated Oxocarbenium ionRing-opened ether/ester
DIBALHHydride addition to oxocarbeniumMono-protected diol

Isomerization Pathways (e.g., Dioxane to Dioxolane)

The isomerization of this compound to a corresponding dioxolane represents a potential intramolecular rearrangement, typically facilitated by acid catalysis. While specific kinetic studies on this particular substituted dioxane are not extensively documented, the general mechanism for the acid-catalyzed isomerization of 2-phenyl-1,3-dioxanes provides a well-established framework. This transformation is understood to proceed through a series of equilibrium steps involving protonation, ring opening to form a carbocation intermediate, and subsequent ring closure.

The key mechanistic steps are as follows:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms in the 1,3-dioxane ring by an acid catalyst (H⁺). This step is a rapid equilibrium.

Ring Opening and Formation of an Oxonium Ion: The protonated dioxane undergoes cleavage of a carbon-oxygen bond. This ring-opening step results in the formation of a resonance-stabilized acyclic oxonium ion intermediate. The stability of this intermediate is crucial for the isomerization to proceed.

Intramolecular Nucleophilic Attack and Ring Closure: The hydroxyl group in the acyclic intermediate then acts as an intramolecular nucleophile. An attack of this hydroxyl group on the carbocation center can lead to the formation of a five-membered ring, yielding the corresponding 4-(iodomethyl)-2-phenyl-1,3-dioxolane.

Table 1: Proposed Mechanistic Steps for the Isomerization of this compound to a Dioxolane Derivative
StepDescriptionKey Intermediates
1Protonation of a ring oxygen atom by an acid catalyst.Protonated this compound
2Ring opening via C-O bond cleavage to form a resonance-stabilized oxonium ion.Acyclic oxonium ion
3Intramolecular nucleophilic attack by the terminal hydroxyl group.Transition state leading to ring closure
4Deprotonation to yield the 4-(iodomethyl)-2-phenyl-1,3-dioxolane isomer.4-(Iodomethyl)-2-phenyl-1,3-dioxolane

Electrophilic Addition Mechanisms to Unsaturated Precursors of this compound

The synthesis of this compound can be envisaged through an electrophilic iodocyclization of a suitable unsaturated precursor, such as a homoallylic alcohol derivative. This process involves the reaction of an alkene with an electrophilic iodine source, leading to the formation of a cyclic ether. The mechanism proceeds through a key cyclic iodonium ion intermediate.

A plausible precursor for the synthesis of this compound is 2-phenyl-1,5-hexadien-3-ol or a related unsaturated diol which can be protected at one hydroxyl group. For the purpose of this discussion, we will consider the iodocyclization of a generic homoallylic alcohol that leads to the desired product. The reaction is initiated by the attack of the double bond on the electrophilic iodine (I⁺), which can be generated from sources like molecular iodine (I₂) or N-iodosuccinimide (NIS). This attack leads to the formation of a three-membered cyclic iodonium ion. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion. This intramolecular attack results in the closure of the six-membered dioxane ring and the incorporation of the iodine atom at the 5-position.

Role of Hyperconjugative and Electrostatic Effects in Regioselectivity

The regioselectivity of the ring-opening of the intermediate iodonium ion by the internal nucleophile is a critical aspect of this transformation. The attack of the hydroxyl group can, in principle, occur at either of the two carbon atoms of the iodonium ion. The preferred site of attack is influenced by a combination of electronic and steric factors, including hyperconjugative and electrostatic effects.

Hyperconjugative Effects: Hyperconjugation involves the delocalization of sigma electrons into an adjacent empty or partially filled p-orbital. In the context of the iodonium ion intermediate, the transition state for the ring-opening will have some carbocationic character. Alkyl groups attached to the carbons of the iodonium ion can stabilize this developing positive charge through hyperconjugation. The more substituted carbon atom can better accommodate the partial positive charge, making it more electrophilic and thus the preferred site of nucleophilic attack. This generally leads to the formation of the more substituted iodo-ether, following a Markovnikov-type regioselectivity.

Electrostatic Effects: Electrostatic interactions in the transition state also play a significant role in determining the regioselectivity. The distribution of partial charges in the transition state of the cyclization can favor one pathway over another. The electrostatic attraction between the nucleophilic oxygen and the more electrophilic carbon of the iodonium ion will lower the activation energy for that particular ring closure. The presence of substituents on the alkene precursor can influence the charge distribution in the iodonium ion and, consequently, the electrostatic potential at the two carbon centers.

Kinetic vs. Thermodynamic Control in Addition Reactions

The outcome of electrophilic addition reactions, including iodocyclizations, can be governed by either kinetic or thermodynamic control. stackexchange.com

Kinetic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the major product formed is the one that is produced the fastest, meaning it has the lowest activation energy. stackexchange.com In the context of iodocyclization, this would be the product formed from the transition state that is lowest in energy. The regioselectivity under kinetic control is primarily determined by the factors that stabilize the transition state, such as hyperconjugative and electrostatic effects.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, irrespective of the rate at which it is formed. stackexchange.com The relative stability of the possible isomeric products (e.g., different ring sizes or stereoisomers) will determine the product distribution. For the formation of this compound, the thermodynamic stability of the six-membered dioxane ring is a significant driving force.

In many iodocyclization reactions, the formation of the cyclic product is irreversible, and thus the reaction is under kinetic control. However, if the reaction conditions allow for the reverse reaction to occur, a thermodynamically controlled product distribution may be observed.

Table 2: Factors Influencing Kinetic and Thermodynamic Control in the Synthesis of this compound
Control TypeGoverning FactorTypical ConditionsFavored Product Characteristics
KineticLowest activation energyLow temperature, short reaction timeProduct formed via the most stable transition state (influenced by hyperconjugation and electrostatic effects)
ThermodynamicLowest Gibbs free energy of the productHigh temperature, long reaction time (allowing for equilibrium)The most stable isomeric product (e.g., the more stable ring system or stereoisomer)

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Iodo-2-phenyl-1,3-dioxane. Through a combination of one-dimensional and two-dimensional techniques, it is possible to determine the precise connectivity of atoms, the chemical environment of each nucleus, and the stereochemical arrangement of the molecule.

¹H NMR for Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to provide key information about the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to chemically distinct axial and equatorial protons at the C4, C5, and C6 positions.

The protons of the phenyl group at the C2 position would typically appear as a multiplet in the aromatic region, approximately between δ 7.3 and 7.5 ppm. The single proton at the C2 position (the benzylic acetal (B89532) proton) is expected to resonate as a singlet further downfield, likely in the range of δ 5.5-5.8 ppm, due to the deshielding effect of the two adjacent oxygen atoms.

The protons on the dioxane ring would show more complex patterns. The proton at the C5 position (H-5), being attached to the same carbon as the heavy iodine atom, would have its chemical shift significantly influenced. The primary effect of the iodine is electronic, but its influence on the ring conformation is also critical. The protons at C4 and C6 are diastereotopic, meaning the axial and equatorial protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and coupling constants.

H-4/H-6 axial protons are expected to be shielded relative to their equatorial counterparts and would likely appear upfield, typically around δ 3.7-4.0 ppm.

H-4/H-6 equatorial protons would be deshielded and appear further downfield, around δ 4.2-4.5 ppm.

The coupling constants (J-values) are particularly informative for determining the stereochemistry. Large axial-axial (³J_ax,ax_) couplings (typically 10-13 Hz) are expected between adjacent axial protons, while smaller axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings (typically 2-5 Hz) would be observed. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on theoretical values and data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C₆H₅-7.30 - 7.50m-
H-25.50 - 5.80s-
H-4eq, H-6eq4.20 - 4.50dd²J ≈ -11 to -12, ³J_eq,ax_ ≈ 2-3
H-4ax, H-6ax3.70 - 4.00dd²J ≈ -11 to -12, ³J_ax,ax_ ≈ 10-12
H-53.00 - 3.50t or mDependent on axial/equatorial orientation

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single sharp signal. For this compound, eight distinct signals are expected, corresponding to the six carbons of the phenyl ring and the four carbons of the dioxane ring (assuming cis/trans isomers are not resolved or one is dominant).

Phenyl Carbons: The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (the one attached to the dioxane ring) would be distinct from the ortho, meta, and para carbons.

Acetal Carbon (C-2): This carbon is significantly deshielded by the two adjacent oxygen atoms and the phenyl group, and its signal is expected around δ 100-105 ppm.

Dioxane Carbons (C-4/C-6): These carbons, bonded to one oxygen atom, would resonate in the range of δ 65-75 ppm. docbrown.infomasterorganicchemistry.com

Iodinated Carbon (C-5): The C-5 carbon, directly attached to the iodine atom, is expected to show a significant upfield shift due to the "heavy atom effect." Its resonance would likely appear at a much lower chemical shift compared to an unsubstituted C5 carbon, possibly in the range of δ 20-30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on theoretical values and data from analogous compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-ipso (Phenyl)135 - 140
C-ortho, C-meta, C-para (Phenyl)125 - 130
C-2100 - 105
C-4, C-665 - 75
C-520 - 30

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the structure and stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between H-4/H-5 and H-5/H-6, confirming the connectivity within the dioxane ring. The protons on the phenyl ring would also show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly powerful for determining stereochemistry. For example, in a chair conformation, strong NOE cross-peaks would be expected between axial protons at C-2, C-4, and C-6, and between equatorial protons. The orientation of the C-5 proton (axial or equatorial) could be determined by its NOE contacts with the protons at C-4 and C-6. mdpi.com

Variable-Temperature NMR for Conformational Dynamics and Exchange Processes

The 1,3-dioxane ring is not static but undergoes a dynamic chair-to-chair ring inversion process. At room temperature, this inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, this conformational exchange can be slowed down. nih.govscielo.br A variable-temperature (VT) NMR study would allow for the observation of this dynamic process. As the temperature is decreased, the broad, averaged signals would decoalesce and sharpen into separate signals for the axial and equatorial protons of the two distinct chair conformers. nih.gov From the coalescence temperature, the energy barrier (ΔG‡) for the ring-flipping process can be calculated. This analysis would provide fundamental insights into the conformational stability and flexibility of the this compound molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places).

The molecular formula for this compound is C₁₀H₁₁IO₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ¹²⁷I), the theoretical monoisotopic mass can be calculated.

Calculated Exact Mass: 289.9804 g/mol

An HRMS experiment (e.g., using ESI or APCI ionization) would be expected to detect the protonated molecule [M+H]⁺ at m/z 290.9882 or another adduct (e.g., [M+Na]⁺ at m/z 312.9698). The experimentally measured mass would be compared to the calculated value. A match within a very small tolerance (e.g., < 5 ppm) would provide unambiguous confirmation of the compound's elemental formula. The isotopic pattern observed would also be characteristic of a molecule containing one iodine atom.

Fragmentation Pathways and Structural Information

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. While the specific mass spectrum for this compound is not widely published, a detailed fragmentation pathway can be predicted based on the known behavior of its constituent parts: the 2-phenyl-1,3-dioxane (B8809928) core and the iodo-substituent.

The molecular ion [M]•+ of this compound would have a nominal m/z value of 290. Key fragmentation processes are expected to involve the following pathways:

Loss of Iodine Radical: The C-I bond is relatively weak and prone to cleavage. A primary fragmentation step would be the loss of an iodine radical (•I, mass 127), leading to a prominent cation at m/z 163. This fragment corresponds to the 2-phenyl-1,3-dioxane-5-yl cation. This is supported by mass spectrometry data for the parent compound, 2-phenyl-1,3-dioxane, which also shows a significant peak at m/z 163, corresponding to the loss of a hydrogen atom from its molecular ion.

Formation of Benzoyl Cation: A characteristic fragmentation of 2-phenyl substituted acetals is the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This occurs through cleavage of the C2-O bonds of the dioxane ring. This fragment is consistently observed as a major peak in the mass spectrum of 2-phenyl-1,3-dioxane.

Cleavage of the Dioxane Ring: The dioxane ring itself can undergo fragmentation. Cleavage can lead to the loss of formaldehyde (B43269) (CH₂O, mass 30) or other small neutral molecules, giving rise to a complex pattern of lower mass ions.

Iodine Cation: A peak at m/z 127, corresponding to the iodine cation [I]⁺, is a characteristic feature in the mass spectra of many organoiodine compounds.

The predicted fragmentation pattern provides significant structural confirmation. The presence of a peak at m/z 105 would confirm the 2-phenyl substitution, while the loss of 127 mass units from the molecular ion would be definitive evidence for the presence of a single iodine atom.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonAssociated Neutral LossSignificance
290[C₁₀H₁₁IO₂]•+-Molecular Ion
163[C₁₀H₁₁O₂]⁺•IConfirms presence of iodine
127[I]⁺[C₁₀H₁₁O₂]•Characteristic for iodo-compounds
105[C₇H₅O]⁺•C₃H₆IOConfirms 2-phenyl acetal structure (benzoyl cation)
77[C₆H₅]⁺•C₄H₆IO₂Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands corresponding to its dioxane ring, phenyl group, and iodo-substituent.

The key vibrational modes and their expected wavenumber ranges are:

Aromatic C-H Stretching: The C-H bonds on the phenyl ring will produce sharp, medium-intensity bands in the region of 3100-3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretching: The C-H bonds of the dioxane ring's methylene (B1212753) (CH₂) and methine (CH) groups will result in strong absorptions in the 3000-2850 cm⁻¹ range. umd.edu

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene (B151609) ring give rise to several characteristic bands of variable intensity, typically in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com

C-O-C Stretching (Ether Linkages): The cyclic ether structure of the 1,3-dioxane ring is characterized by strong C-O stretching vibrations. For 1,3-dioxanes, these typically appear as prominent bands in the 1140-1070 cm⁻¹ range. libretexts.org

C-I Stretching: The vibration of the carbon-iodine bond is expected to produce a medium to strong absorption band at a much lower frequency, typically in the 600-500 cm⁻¹ region of the fingerprint part of the spectrum. The low frequency is due to the high mass of the iodine atom.

The collective presence of these bands—aromatic and aliphatic C-H stretches, aromatic C=C stretches, strong C-O ether bands, and a low-frequency C-I band—would provide a definitive fingerprint for the this compound structure.

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic RingC-H Stretch3100 - 3000Medium
Aromatic RingC=C Stretch1600 - 1400Medium-Weak
Dioxane RingC-H Stretch3000 - 2850Strong
Dioxane RingC-O-C Stretch1140 - 1070Strong
Iodo-substituentC-I Stretch600 - 500Medium-Strong

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and conformational details.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, its solid-state conformation can be reliably inferred from studies of closely related compounds, such as 5-acetyl-5-methyl-2-phenyl-1,3-dioxane. umd.edu These studies consistently show that the 1,3-dioxane ring adopts a stable chair conformation . umd.edu In this arrangement, the bulky 2-phenyl substituent occupies an equatorial position to minimize steric hindrance, while the substituent at the 5-position (in this case, iodine) would also be expected to have a specific axial or equatorial preference depending on electronic and steric factors. The determination of the absolute configuration of a chiral center, if present, is also possible with X-ray crystallography, particularly when using anomalous dispersion effects, but is not applicable to this achiral molecule.

Table 3: Expected Structural Parameters for this compound (based on analogues)
Structural FeatureExpected Conformation/OrientationReference
1,3-Dioxane RingChair Conformation umd.edu
2-Phenyl GroupEquatorial Position umd.edu
5-Iodo GroupAxial or Equatorial (to be determined)

The arrangement of molecules within a crystal lattice is governed by non-covalent intermolecular forces. In the case of this compound, the presence of the iodine atom introduces the possibility of strong and highly directional halogen bonding .

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site on an adjacent molecule. In the crystal lattice of this compound, the iodine atom can act as a halogen bond donor. The most likely halogen bond acceptors are the two oxygen atoms within the dioxane ring of a neighboring molecule. This could lead to the formation of specific supramolecular synthons, such as:

I···O Interactions: The iodine atom of one molecule forms a linear and directional bond with an oxygen atom of an adjacent molecule.

The distances of these I···O contacts would be expected to be shorter than the sum of their van der Waals radii, and the C-I···O angle would be close to 180°, both characteristic features of strong halogen bonds. Analysis of these interactions is crucial for understanding the material's physical properties and for applications in crystal engineering.

Synthetic Utility and Applications of 5 Iodo 2 Phenyl 1,3 Dioxane As a Chemical Synthon

Versatile Intermediate for Chemical Transformations

The carbon-iodine bond at the C5 position of 5-Iodo-2-phenyl-1,3-dioxane is the key to its versatility as a chemical synthon. Alkyl iodides are the most reactive among the alkyl halides, making the iodine atom an excellent leaving group in nucleophilic substitution reactions and a key participant in various metal-catalyzed and radical-mediated processes.

Precursor for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons. This compound is a competent precursor for such transformations, primarily through cross-coupling reactions and reactions involving organometallic reagents.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. As a secondary alkyl iodide, this compound can participate in reactions like the Suzuki, Negishi, and Heck couplings. These reactions typically involve the oxidative addition of the alkyl iodide to a low-valent metal center, followed by transmetalation with an organometallic reagent (e.g., organoboranes, organozincs) and subsequent reductive elimination to afford the coupled product. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions such as β-hydride elimination.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionOrganometallic Reagent (R-M)Product Type
SuzukiR-B(OR)₂5-Alkyl/Aryl-2-phenyl-1,3-dioxane
NegishiR-ZnX5-Alkyl/Aryl/Vinyl-2-phenyl-1,3-dioxane
HeckAlkene5-Alkenyl-2-phenyl-1,3-dioxane
SonogashiraTerminal alkyne5-Alkynyl-2-phenyl-1,3-dioxane

Radical-Mediated C-C Bond Formation: Radical reactions offer an alternative pathway for constructing carbon-carbon bonds. The weak C-I bond in this compound can be homolytically cleaved using radical initiators (e.g., AIBN) and a chain-propagating agent like tributyltin hydride or through electrochemical methods. The resulting C5-centered radical can then add to alkenes or alkynes in both intermolecular and intramolecular fashion, providing access to more complex structures. These reactions are often kinetically controlled and can be particularly useful for the formation of five-membered rings.

Introduction of Diverse Functional Groups at the C5 Position

The iodo group in this compound can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the C5 position. These transformations can proceed through either S\N1 or S\N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. Given that the substrate is a secondary iodide, both pathways are plausible.

Nucleophilic Substitution Reactions: A plethora of nucleophiles can be employed to displace the iodide, leading to the synthesis of a diverse library of 5-substituted-2-phenyl-1,3-dioxanes.

Table 2: Examples of Nucleophilic Substitution at the C5 Position

NucleophileIntroduced Functional GroupProduct Class
N₃⁻Azide (-N₃)5-Azido-2-phenyl-1,3-dioxane
CN⁻Cyano (-CN)5-Cyano-2-phenyl-1,3-dioxane
RO⁻Alkoxy (-OR)5-Alkoxy-2-phenyl-1,3-dioxane
RS⁻Thioether (-SR)5-(Alkylthio)-2-phenyl-1,3-dioxane
R₂N⁻Amino (-NR₂)5-(Dialkylamino)-2-phenyl-1,3-dioxane
RCOO⁻Ester (-OOCR)5-Acyloxy-2-phenyl-1,3-dioxane

The choice of solvent plays a critical role in these reactions. Polar aprotic solvents generally favor the S\N2 pathway, leading to inversion of stereochemistry if the starting material is chiral, while polar protic solvents can promote the S\N1 pathway, potentially leading to a mixture of stereoisomers.

Role in Stereoselective Synthesis of Complex Molecules

The 1,3-dioxane (B1201747) ring in this compound typically adopts a chair conformation, with the bulky phenyl group at the C2 position preferentially occupying an equatorial position. This conformational preference can be exploited to achieve stereocontrol in reactions at the C5 position. The steric hindrance imposed by the axial and equatorial substituents on the dioxane ring can direct the approach of incoming reagents, leading to the formation of a specific stereoisomer.

For instance, in nucleophilic substitution reactions proceeding via an S\N2 mechanism, the nucleophile will attack from the face opposite to the leaving iodo group. The orientation of the iodo group (axial or equatorial) in the most stable conformer will therefore dictate the stereochemistry of the product. Similarly, in radical reactions or organometallic additions, the facial selectivity can be influenced by the steric environment of the dioxane ring. The ability to control the stereochemical outcome is of paramount importance in the synthesis of complex, biologically active molecules where specific stereoisomers exhibit desired therapeutic effects.

Derivatization for the Development of Novel Organic Scaffolds

The functionalized 5-substituted-2-phenyl-1,3-dioxanes, synthesized from the parent iodo compound, serve as valuable building blocks for the construction of novel and complex organic scaffolds. The 1,3-dioxane ring itself can be a key structural feature of the target molecule, or it can be a masked 1,3-diol, which can be deprotected under acidic conditions at a later stage of the synthesis.

By combining the transformations at the C5 position with subsequent modifications of the phenyl group or cleavage of the acetal (B89532), a wide array of intricate molecular architectures can be accessed. For example, a C5-alkenyl derivative obtained from a Heck reaction could undergo further transformations such as dihydroxylation, epoxidation, or metathesis to build more complex structures. Similarly, a C5-amino derivative could be a precursor for the synthesis of novel amino alcohols or heterocyclic compounds. The modular nature of this synthetic approach, starting from this compound, provides a powerful strategy for the divergent synthesis of compound libraries for drug discovery and materials science.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Future research on 5-Iodo-2-phenyl-1,3-dioxane is likely to focus on developing synthetic routes that are more efficient and environmentally benign than traditional methods. Key areas of exploration could include:

Catalytic Systems: Investigating novel catalysts, such as organocatalysts or earth-abundant metal catalysts, to replace less sustainable reagents. This could lead to milder reaction conditions, reduced waste, and higher atom economy.

Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of its synthesis.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or photochemical methods could shorten reaction times and lower energy consumption compared to conventional heating.

A comparative look at potential synthetic strategies is presented in the table below.

Synthetic AspectTraditional ApproachPotential Sustainable AlternativeAnticipated Benefits
Catalyst Stoichiometric strong acids/basesRecyclable solid acid catalysts, biocatalystsReduced waste, easier purification, milder conditions
Solvent Chlorinated hydrocarbons, DMFWater, ionic liquids, bio-solventsReduced toxicity and environmental impact
Energy Input Conventional reflux heatingMicrowave irradiation, sonicationFaster reactions, lower energy consumption

Integration of Advanced Automation and Flow Chemistry in Synthesis

The synthesis of this compound could be significantly enhanced by integrating advanced automation and flow chemistry. These technologies offer numerous advantages over traditional batch processing, including improved safety, consistency, and scalability. google.comgoogleapis.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates. For the synthesis of a halogenated compound like this compound, flow chemistry can offer enhanced safety by minimizing the accumulation of potentially hazardous materials.

Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, accelerating the optimization of the synthetic route. This high-throughput approach can efficiently identify the optimal catalysts, solvents, and temperatures, reducing development time and resource expenditure.

In-depth Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. Future research on this compound would benefit greatly from in-depth computational studies to model its reactivity and selectivity. Techniques such as Density Functional Theory (DFT) can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of reactions involving this compound, researchers can gain detailed insights into the transition states and intermediates, helping to explain observed reactivity and predict new reaction pathways.

Predict Spectroscopic Properties: Computational models can accurately predict spectroscopic data such as NMR and IR spectra, aiding in the characterization of the molecule and its reaction products.

Guide Catalyst Design: Theoretical calculations can be used to design more effective catalysts for the synthesis of this compound by modeling the interactions between the catalyst and the reactants.

Exploration of Novel Chemical Reactivity of the C5-Iodo-1,3-dioxane System

The presence of a carbon-iodine bond is a key feature of this compound, opening up a wide range of possibilities for further chemical transformations. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group and a versatile functional handle in organic synthesis.

Future research could explore a variety of reactions at the C5 position, including:

Cross-Coupling Reactions: The iodine atom can serve as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents, leading to a diverse library of novel 1,3-dioxane (B1201747) derivatives.

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right for various oxidative transformations.

Radical Reactions: The weak C-I bond can be homolytically cleaved to generate carbon-centered radicals, which can participate in a variety of radical-mediated reactions to form new carbon-carbon or carbon-heteroatom bonds.

Application in Materials Science through Polymerization or Hybrid Materials Development

The unique structure of this compound makes it an interesting candidate for applications in materials science.

Monomer for Polymerization: While the dioxane ring itself can be subject to ring-opening polymerization under certain conditions, the iodo and phenyl groups provide handles for other polymerization strategies. For instance, the iodine atom could be converted into other functional groups that can participate in polymerization reactions. The phenyl group could also be functionalized to introduce polymerizable moieties.

Hybrid Materials: Organoiodine compounds are being explored for the development of novel hybrid materials. This compound could be incorporated into metal-organic frameworks (MOFs) or other porous materials. The iodine atom could act as a site for post-synthetic modification or could influence the material's properties, such as its affinity for certain molecules, which could be relevant for sensing or separation applications.

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-2-phenyl-1,3-dioxane, and how does pH control influence reaction efficiency?

The synthesis of dioxane derivatives often involves oxidative cleavage of 1,2-amino alcohols using NaIO₄. For this compound, pH control is critical to prevent side reactions. In a related synthesis (5-Oxo-2-phenyl-1,3-dioxane), NH₃ release during oxidation raised the pH to 9.5, leading to impurities. Adding KH₂PO₄ (0.5 mol) neutralized NH₃, achieving >90% purity . Methodological steps include:

  • Dissolving precursors in a water-methanol mixture.
  • Maintaining low temperatures (5–15°C) during NaIO₄ addition.
  • Extracting with ethyl acetate and drying with Na₂SO₄.
  • Recrystallization from ethyl acetate-water for purification.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. For dioxane derivatives, chair conformations with equatorial substituents are common, as shown in 5-methyl-2,2-diphenyl-1,3-dioxane via SCXRD and NMR . Key parameters:

  • Data collection at 100 K to minimize thermal motion.
  • Refinement using R factors (<0.05) and data-to-parameter ratios (>20:1).

Q. What spectroscopic techniques are used to analyze conformational dynamics in this compound?

Conformational analysis combines ¹H/¹³C NMR and computational modeling. For example, vicinal spin-spin coupling constants (³JHH) in NMR reveal chair-to-chair interconversions. In 5-methyl-2,2-diphenyl-1,3-dioxane, ΔG‡ values for conformational changes were calculated using RI-MP2/λ2 and PBE/3ζ methods, aligning with experimental NMR data .

Advanced Research Questions

Q. How can computational methods predict thermal decomposition pathways of this compound derivatives?

Density functional theory (DFT) and Gibbs energy profiles are used to model decomposition. For 5-nitro-dioxanes, computational studies identified transition states and activation energies, showing that substituents (e.g., methyl or Br) stabilize intermediates via hyperconjugation. Key steps:

  • Geometry optimization at the B3LYP/6-31G(d) level.
  • Frequency calculations to confirm transition states (no imaginary frequencies).
  • Solvent effects modeled using COSMO .

Q. How do steric and electronic effects of the phenyl and iodo groups influence nucleophilic substitution reactions in this compound?

The phenyl group induces steric hindrance, favoring axial attack in SN2 mechanisms, while the iodo substituent acts as a leaving group. In 2-(3-bromopropyl)-2-methyl-1,3-dioxane, bulky substituents slow substitution kinetics, as shown by Arrhenius plots. Methodological approaches include:

  • Kinetic studies under varying temperatures.
  • Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions between NMR and X-ray data in conformational analysis?

Discrepancies arise from dynamic processes (e.g., ring puckering) in solution vs. static crystal structures. For 5-methyl-2,2-diphenyl-1,3-dioxane, NMR detected chair interconversion (ΔG‡ = 50–60 kJ/mol), while X-ray confirmed a single chair conformation. Resolution strategies:

  • Variable-temperature NMR to capture energy barriers.
  • Molecular dynamics simulations to model solvent effects.
  • Cross-validation with quantum-chemical calculations .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in the synthesis of this compound under varying solvent systems?

Contradictions may stem from solvent polarity affecting intermediate stability. In 5-Oxo-2-phenyl-1,3-dioxane, methanol-water mixtures improved solubility of NaIO₄, while pure water caused precipitation. Systematic optimization includes:

  • Design of experiments (DoE) to test solvent ratios.
  • Monitoring reaction progress via TLC or HPLC.
  • Post-hoc analysis using multivariate regression .

Methodological Recommendations

  • Synthesis: Prioritize pH-controlled oxidations with buffering agents (e.g., KH₂PO₄) to stabilize intermediates .
  • Structural Analysis: Combine SCXRD (SHELXL) and NMR to resolve dynamic vs. static conformations .
  • Computational Studies: Use RI-MP2/λ2 for accurate Gibbs energy profiles and solvent modeling .

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